(E)-Methyl 3-(2-chlorophenyl)acrylate
Description
Significance of Alpha,Beta-Unsaturated Esters in Organic Synthesis
Alpha,beta-unsaturated esters are a pivotal class of compounds in organic chemistry, prized for their dual reactivity. fiveable.mewikipedia.org The conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates an electron-deficient system, making the β-carbon susceptible to nucleophilic attack. fiveable.me This reactivity is fundamental to one of the most important carbon-carbon bond-forming reactions: the Michael addition. nih.govrsc.org
In a Michael addition, a wide variety of nucleophiles, such as amines, thiols, and carbanions, can add to the β-carbon of the acrylate (B77674), leading to the formation of 1,4-addition products. nih.govnih.govresearchgate.net This reaction is a cornerstone in the synthesis of numerous complex molecules, including amino acid derivatives and polyketides. rsc.org The ester functionality itself can undergo further transformations, such as hydrolysis, amidation, or reduction, adding another layer of synthetic versatility. fiveable.me Furthermore, the conjugated system of α,β-unsaturated esters makes them excellent dienophiles in Diels-Alder reactions, a powerful method for constructing six-membered rings.
Strategic Role of the (E)-Acrylate Moiety in Chemical Transformations
The stereochemistry of the double bond in an acrylate, designated as either (E) (entgegen) or (Z) (zusammen), plays a crucial role in determining the outcome of chemical reactions. The (E)-configuration of methyl 3-(2-chlorophenyl)acrylate, where the chlorophenyl group and the ester group are on opposite sides of the double bond, is generally the more thermodynamically stable isomer.
This specific spatial arrangement has significant stereochemical implications for cycloaddition reactions, such as the Diels-Alder reaction, where the geometry of the dienophile is retained in the product. Similarly, in certain conjugate addition reactions, the (E)-geometry can influence the diastereoselectivity of the product when new stereocenters are formed. The defined stereochemistry of the (E)-acrylate moiety is thus a critical factor for controlling the three-dimensional structure of the resulting molecules.
Importance of Aryl Halide Functionality in Synthetic Pathways
The presence of a chlorine atom on the phenyl ring transforms (E)-Methyl 3-(2-chlorophenyl)acrylate into a valuable substrate for transition metal-catalyzed cross-coupling reactions. Aryl halides are key building blocks in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. libretexts.orgwikipedia.org
Among the most powerful of these methods are the Suzuki-Miyaura coupling and the Heck reaction. wikipedia.orgwikipedia.org In a Suzuki-Miyaura coupling, the aryl chloride can be reacted with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to the synthesis of biaryl compounds. acs.orgresearchgate.netlibretexts.org The Heck reaction, also palladium-catalyzed, allows for the coupling of the aryl halide with an alkene, providing a direct route to substituted alkenes. wikipedia.orgorganic-chemistry.org While aryl chlorides are known to be less reactive than aryl bromides or iodides in these reactions, advancements in catalyst design have made their use increasingly common and practical. acs.orglibretexts.org This functionality provides a powerful tool for elaborating the molecular structure of this compound, allowing for its incorporation into a wide array of more complex target molecules.
Overview of Research Trajectories for this compound
Research involving this compound has primarily focused on its application as a versatile intermediate in the synthesis of a variety of target compounds. Its trifunctional nature allows it to be a linchpin in synthetic strategies that require the sequential or convergent assembly of complex molecular architectures.
Key research applications include:
Pharmaceutical Synthesis: The compound serves as a starting material or intermediate in the preparation of biologically active molecules, including anti-inflammatory and analgesic agents. chemimpex.com
Agrochemical Development: It is utilized in the synthesis of herbicides and pesticides, contributing to the development of new crop protection agents. chemimpex.com
Materials Science: In polymer chemistry, this acrylate can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength. chemimpex.com
The strategic combination of an electrophilic acrylate system, a stereochemically defined double bond, and a versatile aryl halide handle ensures that this compound will continue to be a valuable tool for chemists in a diverse range of research areas.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(2-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTRTUQCRHOIFM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E Methyl 3 2 Chlorophenyl Acrylate and Its Precursors
Established Synthetic Routes to the Acrylate (B77674) Core
The foundational approaches to synthesizing the acrylate structure involve well-established organic reactions that first build the acrylic acid backbone from an aromatic aldehyde, which is then converted to the target ester.
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, such as cinnamic acids and their derivatives. wikipedia.orglongdom.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. wikipedia.orglongdom.org For the synthesis of 3-(2-chlorophenyl)acrylic acid, the precursor to the target ester, 2-chlorobenzaldehyde (B119727) is reacted with acetic anhydride using sodium acetate (B1210297) as a weak base and catalyst. longdom.orgpw.live
The mechanism involves the formation of a carbanion from the acetic anhydride at the α-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. pw.live The resulting intermediate undergoes dehydration to yield the unsaturated acid. pw.live Prolonged heating is often necessary for this reaction due to the use of a weak base. pw.live
Related methods, such as the Knoevenagel condensation, can also be employed. This reaction uses an active methylene (B1212753) compound (like malonic acid) and an aldehyde (2-chlorobenzaldehyde) in the presence of a weak base (like piperidine (B6355638) or triethylamine) to produce the trans-cinnamic acid derivative. nih.govacs.org
Table 1: Comparison of Condensation Reactions for Arylacrylic Acid Synthesis
| Reaction | Aldehyde | Carbon Source | Catalyst/Base | Typical Product |
|---|---|---|---|---|
| Perkin Condensation | Aromatic Aldehyde | Acid Anhydride | Alkali Salt of the Acid | α,β-Unsaturated Aromatic Acid |
| Knoevenagel Condensation | Aromatic Aldehyde | Malonic Acid | Piperidine/Triethylamine | trans-Cinnamic Acid Derivative |
Once the 3-(2-chlorophenyl)acrylic acid precursor is obtained, it must be converted to its methyl ester. The most common laboratory and industrial method for this transformation is Fischer esterification. This process involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. researchgate.netapsu.edugoogle.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed as a byproduct is removed. apsu.edu
Other esterification methods include:
Transesterification : An existing ester, such as methyl cinnamate (B1238496), can be reacted with an alcohol in the presence of an acid or base catalyst to exchange the ester group. For instance, methyl p-methoxy cinnamate has been converted to its butyl ester via transesterification with n-butanol over sodium bisulfate. researchgate.net
Use of Solid Acid Catalysts : To overcome issues associated with corrosive mineral acids like sulfuric acid, solid acid catalysts such as ion-exchange resins (e.g., Amberlite) or zirconia-supported tungstophosphoric acid are increasingly used. chemra.comresearchgate.net These catalysts are easily separable from the reaction mixture, reusable, and often lead to cleaner reactions. researchgate.net
Beyond the classic named reactions, several general strategies exist for the synthesis of substituted acrylates. One-pot procedures that combine multiple reaction steps offer significant advantages in terms of efficiency and resource utilization. For example, a one-pot method for preparing aryl-bearing acrylates involves a sequence of lithiation, formylation, and a Horner-Wadsworth-Emmons (HWE) reaction starting directly from aromatic compounds. clockss.org This approach avoids the need for transition metal catalysts like palladium, which can reduce costs and prevent metal contamination in the final product. clockss.org
Another versatile method involves the Mannich reaction of α-monosubstituted malonic acid half-esters. acs.org While effective, this route can be hampered by difficulties in preparing the starting materials. acs.org
Advanced Synthetic Strategies for the (E)-Isomer
Achieving high stereoselectivity for the desired (E)-isomer is a critical aspect of synthesizing (E)-Methyl 3-(2-chlorophenyl)acrylate. Modern synthetic methods offer precise control over the geometry of the newly formed double bond.
The stereochemical outcome of olefination reactions is often dependent on the stability of the intermediates and the reaction conditions. For instance, in the Perkin condensation, the reaction conditions can be tuned to favor the formation of the more stable trans (E) isomer. longdom.org
A highly efficient and stereoselective method for preparing (E)-ethyl-3-aryl-acrylates involves a solvent-free Wittig reaction using arsonium (B1239301) ylides under grinding conditions. researchgate.net This green chemistry approach offers advantages such as mild reaction conditions, high yields, and simple workup procedures. researchgate.net
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. libretexts.org To synthesize this compound, 2-chlorobenzaldehyde is reacted with a stabilized phosphonium (B103445) ylide, such as (methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me).
The stereochemistry of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org
Stabilized Ylides : Ylides that are stabilized by electron-withdrawing groups (like the ester group in this case) are less reactive. They react reversibly with aldehydes to form an oxaphosphetane intermediate. The reaction proceeds under thermodynamic control, leading predominantly to the more stable (E)-alkene. wikipedia.orgorganic-chemistry.org
Unstabilized Ylides : Ylides with alkyl substituents are more reactive and typically yield (Z)-alkenes under kinetic control in salt-free conditions. wikipedia.orgorganic-chemistry.org
Therefore, the use of a stabilized ylide is the preferred Wittig strategy for obtaining this compound with high stereoselectivity. organic-chemistry.org
Table 2: Stereoselectivity in Wittig Reactions
| Ylide Type | Substituent (R) | Reactivity | Major Product Isomer |
|---|---|---|---|
| Unstabilized | Alkyl, H | High | (Z)-alkene |
| Semistabilized | Aryl | Moderate | Mixture of (E) and (Z) |
| Stabilized | Ester, Ketone (EWG) | Low | (E)-alkene |
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing environmentally benign and economically viable production methods. Key among these principles are the use of safer solvents, such as water, and the maximization of atom economy in reaction design.
Water as Solvent in Catalytic Processes
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant advantages in terms of safety, cost, and environmental impact over traditional organic solvents. rsc.org While specific literature detailing the synthesis of this compound in aqueous media is not abundant, the principles can be applied by examining related transformations, such as the Heck reaction, a probable method for its synthesis.
The Heck reaction, which couples an unsaturated halide with an alkene, is a powerful tool for carbon-carbon bond formation and can be adapted to aqueous conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-chlorobenzaldehyde with methyl acrylate. Performing this palladium-catalyzed reaction in water would necessitate the use of water-soluble catalysts and potentially phase-transfer agents to overcome the low solubility of the organic reactants in water.
Advantages of using water as a solvent in the synthesis of related acrylates include:
Enhanced Reactivity: In some palladium-catalyzed reactions, the use of water can lead to increased reaction rates due to hydrophobic effects.
Improved Selectivity: The unique properties of water can influence the stereoselectivity of the reaction, which is critical for obtaining the desired (E)-isomer of the product.
Simplified Product Isolation: Products that are sparingly soluble in water can often be easily separated from the aqueous reaction mixture by filtration.
Catalyst Recycling: Water-soluble catalysts can be retained in the aqueous phase, allowing for their separation from the organic product and subsequent reuse, which is both economically and environmentally beneficial.
However, challenges such as the potential for hydrolysis of the ester group on methyl acrylate and the need for specialized water-soluble ligands for the palladium catalyst must be addressed. Research into the synthesis of similar cinnamate derivatives in water has shown promise, suggesting that a green synthesis of this compound in an aqueous medium is a feasible and desirable goal. researchgate.net
Atom Economy Considerations in Reaction Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comrsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
For the synthesis of this compound, two plausible synthetic routes are the Wittig reaction and the Heck reaction. A comparison of their theoretical atom economies reveals significant differences.
Wittig Reaction:
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. berkeley.edumasterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org In the case of this compound, the reaction would be between 2-chlorobenzaldehyde and methyl (triphenylphosphoranylidene)acetate.
Reactants: 2-chlorobenzaldehyde (C₇H₅ClO) + Methyl (triphenylphosphoranylidene)acetate (C₂₁H₁₉O₂P)
Products: this compound (C₁₀H₉ClO₂) + Triphenylphosphine (B44618) oxide (C₁₈H₁₅OP)
A major drawback of the Wittig reaction is the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. researchgate.net This significantly lowers the atom economy of the process.
Heck Reaction:
The Heck reaction provides a more atom-economical route to this compound. wikipedia.orgorganic-chemistry.orgmdpi.com This palladium-catalyzed reaction would involve the coupling of 2-chlorobenzaldehyde (or a derivative) with methyl acrylate. A plausible scheme involves the reaction of 2-chloroiodobenzene with methyl acrylate.
Reactants: 2-chloroiodobenzene (C₆H₄ClI) + Methyl acrylate (C₄H₆O₂)
Products: this compound (C₁₀H₉ClO₂) + HI (which is neutralized by a base)
The Heck reaction is recognized as a highly atom-economical process because a large fraction of the reactant atoms are incorporated into the final product. jocpr.com The main byproduct is a salt formed from the neutralization of the hydrogen halide produced, which is a significant improvement over the bulky triphenylphosphine oxide from the Wittig reaction.
Atom Economy Calculation:
To illustrate the difference, a theoretical atom economy calculation for the Heck reaction can be performed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Reactants | ||
| 2-chloroiodobenzene | C₆H₄ClI | 238.45 |
| Methyl acrylate | C₄H₆O₂ | 86.09 |
| Total Reactant Mass | 324.54 | |
| Product | ||
| This compound | C₁₀H₉ClO₂ | 196.63 |
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100
Atom Economy (%) = (196.63 / 324.54) x 100 ≈ 60.58%
While this calculation does not account for the base used to neutralize the HI, it clearly demonstrates the superior atom economy of the Heck reaction compared to the Wittig reaction, where the large mass of the triphenylphosphine oxide byproduct would result in a much lower percentage. Therefore, from a green chemistry perspective, the Heck reaction is the preferred method for the synthesis of this compound due to its higher atom economy.
Mechanistic Investigations of Reactions Involving E Methyl 3 2 Chlorophenyl Acrylate
Conjugate Addition Reactions
(E)-Methyl 3-(2-chlorophenyl)acrylate, as an α,β-unsaturated ester, is an excellent substrate for conjugate addition reactions, also known as Michael additions. In these reactions, a nucleophile adds to the β-carbon of the acrylate (B77674), leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The general mechanism and factors influencing these reactions are detailed below. While specific kinetic and mechanistic data for this compound are not extensively detailed in the reviewed literature, the principles are based on well-established reactions of similar acrylate esters.
Michael Addition Reaction Mechanisms
The initiation of a classic Michael addition involves the deprotonation of a pronucleophile by a base to generate a nucleophilic enolate. The pronucleophile is typically a compound with acidic α-hydrogens, such as a β-dicarbonyl compound, a malonate ester, or a nitroalkane. The base abstracts a proton from the α-carbon, resulting in the formation of a resonance-stabilized enolate ion. This enolate is the active nucleophile that participates in the subsequent addition step. The efficiency of enolate formation is dependent on the acidity of the pronucleophile and the strength of the base used.
For instance, the reaction of a generic β-ketoester with a base (B:) can be represented as follows:
This equilibrium lies towards the formation of the enolate when a sufficiently strong base is employed.
Once the enolate is formed, it acts as a soft nucleophile and attacks the electrophilic β-carbon of the Michael acceptor, in this case, this compound. This attack is favored at the β-position due to the electronic delocalization of the α,β-unsaturated system, which imparts a partial positive charge on the β-carbon. The nucleophilic attack results in the formation of a new carbon-carbon bond and a new enolate intermediate, which is the Michael adduct.
The general representation of this step is:
The stereochemistry of the newly formed chiral centers is often determined in this step and can be influenced by the structure of the reactants, the solvent, and the presence of any chiral catalysts or auxiliaries.
The protonation step can be depicted as:
The rate and efficiency of the Michael addition are influenced by several factors. A systematic study on the kinetics of Michael additions of acetoacetates and acrylates has highlighted the importance of these parameters. researchgate.net
Base Strength: The choice of base is critical. A base that is too weak will not deprotonate the pronucleophile effectively, leading to a slow reaction. Conversely, a very strong base might lead to side reactions like self-condensation of the carbonyl compounds. Common bases include alkoxides (e.g., sodium ethoxide), amines (e.g., DBU, triethylamine), and alkali metal carbonates. researchgate.net The strength of the base directly affects the concentration of the enolate at equilibrium, which in turn influences the reaction rate. researchgate.net
Solvent: The solvent plays a crucial role in stabilizing the charged intermediates and influencing the reactivity of the nucleophile and electrophile. Polar aprotic solvents like DMF, DMSO, and THF are often used as they can solvate the metal cation of the enolate without strongly solvating the enolate anion, thus enhancing its nucleophilicity. Protic solvents can protonate the enolate, reducing its concentration and slowing down the reaction.
Reactant Concentration: As with most bimolecular reactions, the rate of the Michael addition is dependent on the concentration of both the Michael donor and the Michael acceptor. Higher concentrations generally lead to faster reaction rates.
| Factor | Influence on Reaction Kinetics | Example Conditions for Generic Acrylates |
| Base Strength | A stronger base increases the enolate concentration, accelerating the reaction. | DBU > K₂CO₃ > Triethylamine |
| Solvent Polarity | Polar aprotic solvents enhance the nucleophilicity of the enolate. | DMSO > THF > Toluene |
| Reactant Concentration | Higher concentrations of both donor and acceptor increase the reaction rate. | Typically 0.1 M to 1.0 M |
This table presents generalized trends for Michael addition reactions of acrylates. Specific data for this compound is not available in the provided search results.
The Michael addition can also occur in an intramolecular fashion, where the nucleophile and the α,β-unsaturated system are part of the same molecule. These reactions are powerful tools for the construction of cyclic compounds, often with high stereocontrol. The success of an intramolecular Michael addition depends on the length and flexibility of the tether connecting the donor and acceptor moieties, which influences the entropic and enthalpic favorability of the cyclization. A study on the cyclization of a related compound, (E)-methyl 3-(2-aminophenyl)acrylate, with phenylisothiocyanate demonstrated a multi-step process involving nucleophilic addition and intramolecular cyclization. nih.gov This suggests that derivatives of this compound could also be suitable substrates for intramolecular cyclizations to form heterocyclic systems.
Mukaiyama-Michael Additions
The Mukaiyama-Michael addition is a variation of the Michael addition that employs silyl (B83357) enol ethers as nucleophiles, activated by a Lewis acid. This reaction is a powerful tool for forming carbon-carbon bonds. When involving an α,β-unsaturated ester like this compound, the reaction mechanism proceeds through a series of well-defined steps.
First, the Lewis acid coordinates to the carbonyl oxygen of the acrylate. This coordination enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. The silyl enol ether then attacks the activated β-carbon. This step is the key bond-forming event and results in the formation of a new carbon-carbon single bond. The attack typically occurs in an anti-fashion relative to the substituents on the enolate.
Following the nucleophilic addition, a transient silylated enol intermediate is formed. This intermediate is then hydrolyzed during aqueous workup to yield the final 1,5-dicarbonyl compound. The use of chiral Lewis acids or chiral imidazolidinone catalysts can facilitate enantioselective versions of this reaction, allowing for the synthesis of optically active products. princeton.edu The stereochemical outcome, whether syn or anti, can often be controlled by the geometry (E or Z) of the silyl enol ether and the choice of catalyst. princeton.edu
A key advantage of the Mukaiyama-Michael reaction is its complementary nature to other catalytic methods; it often provides a high degree of regioselectivity, with the conjugate addition product being formed exclusively. princeton.edu
Giese-Type Radical Additions
The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene, such as this compound, to form a new carbon-carbon bond. chem-station.com This process is a powerful method for intermolecular bond formation and is characterized by its tolerance of a wide range of functional groups.
The mechanism is initiated by the generation of a nucleophilic carbon radical. chem-station.com This is typically achieved through the homolytic cleavage of a C-X bond (where X is a halogen or other functional group) using a radical initiator, such as AIBN, or through photoredox catalysis. nih.gov Common radical precursors include organic halides or Barton esters. chem-station.com
The generated radical then adds to the β-carbon of the electron-deficient alkene. This addition is highly regioselective due to the electrophilic nature of the double bond in the acrylate. The attack of the nucleophilic radical occurs at the less substituted carbon of the C=C double bond. This step creates a new, more stable radical intermediate at the α-position, which is stabilized by the adjacent ester group.
Cross-Coupling Reactions
Heck-Mizoroki Coupling Reactions
The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org It is a cornerstone of modern organic synthesis for creating substituted alkenes. In the context of this compound, this reaction would typically involve the coupling of an aryl or vinyl halide to the acrylate double bond.
The reaction is highly versatile and can be performed with a variety of palladium catalysts, ligands, bases, and solvents. mdpi.com The choice of these components can significantly influence the reaction's efficiency, selectivity, and functional group tolerance. researchgate.net The reaction generally proceeds with high stereoselectivity, yielding the E-isomer as the major product.
Mechanistic Pathways of Palladium-Catalyzed Heck Reactions
The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.orguwindsor.ca
Oxidative Addition : The cycle begins with the oxidative addition of an aryl or vinyl halide (R-X) to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex, [R-Pd(II)-X]. uwindsor.calibretexts.org The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > Cl. buecher.de
Olefin Coordination and Insertion : The alkene, this compound, then coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion (also known as carbopalladation) of the alkene into the Pd-R bond. libretexts.orgbuecher.de This step forms a new carbon-carbon bond and a σ-alkyl-palladium(II) intermediate.
β-Hydride Elimination : For the reaction to proceed to the final product, the resulting alkyl-palladium complex must have a hydrogen atom on the carbon β to the palladium. A syn-β-hydride elimination then occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride complex and releasing the substituted alkene product. libretexts.org This step is typically irreversible and determines the stereochemistry of the final product.
Reductive Elimination : The cycle is completed by the reductive elimination of HX from the palladium-hydride complex, which is facilitated by a base. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. uwindsor.calibretexts.org
Two main mechanistic pathways, the neutral and cationic pathways, are possible depending on the ligands and the nature of the halide. libretexts.org The neutral pathway is favored for strong sigma-donors like halides (Cl, Br, I), while the cationic pathway is more likely with weakly associated ligands like triflates. libretexts.org
Regioselectivity in Heck Reactions with Electron-Deficient Alkenes
Regioselectivity in the Heck reaction is a critical aspect, determining which carbon of the alkene double bond forms a new bond with the aryl or vinyl group. For electron-deficient alkenes like acrylates, the insertion is highly regioselective. nih.govscispace.com
The primary factor governing this selectivity is electronics. Electron-deficient olefins selectively undergo a 2,1-insertion, where the organic group (R) from the Pd(II) complex adds to the carbon atom of the double bond that is not directly attached to the electron-withdrawing group (the β-carbon). nih.govpnas.org The palladium moiety adds to the carbon bearing the electron-withdrawing group (the α-carbon). This preference is due to the polarization of the double bond, which makes the β-carbon more electron-poor and thus more susceptible to attack by the nucleophilic R group on the palladium.
While electronic factors are dominant, steric effects also play a role. The organic group will preferentially add to the least sterically hindered carbon of the alkene. mdpi.com In the case of acrylates, both electronic and steric factors favor addition to the β-carbon, leading to a high degree of regiocontrol and the formation of the linear, β-substituted product. mdpi.comnih.gov It has been shown, however, that this regioselectivity can be inverted by using ligands that create significant steric hindrance, destabilizing the transition state for the typical 2,1-insertion. nih.govpnas.org
Dehydrogenative Heck Reactions
The Dehydrogenative Heck Reaction, also known as the Oxidative Heck or Fujiwara-Moritani reaction, is a variation where a C-H bond of an arene is directly coupled with an alkene, eliminating the need for pre-halogenated aryl substrates. mdpi.com This approach is of great interest from a green chemistry perspective as it avoids the generation of halide waste. nih.gov
The mechanism of the dehydrogenative Heck reaction differs from the classical pathway in its initiation step. Instead of an oxidative addition of an aryl halide to Pd(0), the cycle often starts with a Pd(II) catalyst. The key step is the activation of an aromatic C-H bond. This can occur through several proposed mechanisms, including concerted metalation-deprotonation or electrophilic substitution.
Once the aryl-palladium(II) species is formed, the rest of the catalytic cycle is similar to the traditional Heck reaction. The alkene coordinates to the palladium complex, followed by migratory insertion and β-hydride elimination to yield the final product and a palladium(II)-hydride species. An oxidant is required in the reaction to regenerate the active Pd(II) catalyst from the Pd(0) that is formed after reductive elimination, completing the catalytic cycle. mdpi.com
Table of Reaction Data
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Mechanistic Step |
|---|---|---|---|---|
| Mukaiyama-Michael Addition | This compound | Silyl Enol Ether | Lewis Acid (e.g., TiCl4) | Nucleophilic attack on Lewis acid-activated β-carbon |
| Giese-Type Radical Addition | This compound | Alkyl Halide (R-X) | Radical Initiator (e.g., AIBN) | Addition of carbon-centered radical to the β-carbon |
| Heck-Mizoroki Coupling | This compound | Aryl Halide (Ar-X) | Pd(0) catalyst (e.g., Pd(OAc)2/PPh3) | Migratory insertion (Carbopalladation) |
| Dehydrogenative Heck Reaction | This compound | Arene (Ar-H) | Pd(II) catalyst (e.g., Pd(OAc)2) + Oxidant | C-H bond activation |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, with its activated double bond, is a suitable substrate for various cycloaddition reactions.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In the context of this compound, it would act as the dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the ester group and the chloro-substituted phenyl ring activates the double bond for this reaction.
For example, the reaction of this compound with a simple diene like butadiene would be expected to yield a cyclohexene (B86901) derivative. The specific conditions, such as temperature and the potential use of a Lewis acid catalyst, would influence the reaction rate and selectivity. mdpi.com
The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. For an unsymmetrical diene reacting with this compound, two regioisomers are possible. The predominant isomer is typically predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). Generally, the "ortho" and "para" products are favored. rsc.org
The stereoselectivity of the Diels-Alder reaction is dictated by the "endo rule," which states that the dienophile's substituents with π-systems prefer to be oriented towards the developing π-system of the diene in the transition state. This leads to the formation of the endo isomer as the major product under kinetic control. For this compound, this would mean the ester and chlorophenyl groups would be in a specific orientation relative to the newly formed ring. cdnsciencepub.comyoutube.com The stereochemistry of the dienophile is retained in the product; since the starting material is the (E)-isomer, the substituents on the double bond will be trans in the product. youtube.com
Table 2: Predicted Selectivity in the Diels-Alder Reaction of this compound with an Unsubstituted Diene
| Selectivity | Predicted Outcome | Rationale |
|---|---|---|
| Regioselectivity | N/A (symmetrical diene) | - |
[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole reacting with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. uchicago.edu The activated double bond of the acrylate makes it a good dipolarophile.
Nitrile oxides are common 1,3-dipoles used in these reactions. The reaction of a nitrile oxide with this compound would lead to the formation of an isoxazoline (B3343090) ring. researchgate.netresearchgate.netnih.gov The regioselectivity of this reaction is a key aspect, with two possible regioisomers. The outcome is generally controlled by the frontier molecular orbitals of the reactants. rsc.org
For example, the reaction of benzonitrile (B105546) oxide with this compound would yield a 3,5-disubstituted isoxazoline. The precise regiochemistry would depend on the relative energies and coefficients of the HOMO of the acrylate and the LUMO of the nitrile oxide, and vice versa.
Table 3: General Scheme for the [3+2] Cycloaddition of a Nitrile Oxide with this compound
| 1,3-Dipole | Dipolarophile | Product |
|---|
Tandem reactions involving cycloadditions can lead to the rapid construction of complex molecular architectures. While specific examples involving this compound are not provided, one can envision tandem sequences where an initial cycloaddition is followed by another intramolecular reaction.
For instance, a tandem process could involve an initial [3+2] cycloaddition to form a heterocyclic intermediate, which then undergoes an intramolecular cyclization or rearrangement. Such sequences are highly efficient in building molecular complexity from simple starting materials. An electrochemical tandem radical trifluoromethylation of allylamines followed by a formal (3 + 2)-cycloaddition with nitrile and carbonyl compounds has been developed to construct CF3-containing imidazolines and oxazolidines. rsc.org
[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions)
Rearrangement Reactions
Rearrangement reactions are fundamental in organic synthesis, allowing for the intricate restructuring of molecular skeletons. For precursors related to this compound, sigmatropic rearrangements like the Claisen and Ireland-Claisen are of significant mechanistic interest.
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgorganic-chemistry.org For an acrylate precursor to undergo a classic Claisen rearrangement, it would first need to be converted into a structure containing an allyl vinyl ether moiety. The reaction is typically concerted, proceeding through a highly ordered, six-membered chair-like transition state. organic-chemistry.org This pericyclic mechanism is intramolecular and stereospecific. wikipedia.org
The fundamental transformation involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org The driving force for this exothermic reaction is the formation of a stable carbonyl group. wikipedia.org While no specific examples detailing the Claisen rearrangement of precursors derived directly from this compound were found, the general mechanism provides a framework for predicting the behavior of such molecules. Polar solvents have been noted to accelerate the rate of the reaction. byjus.com
The Ireland-Claisen rearrangement is a versatile modification of the classic Claisen rearrangement that utilizes an allylic ester of a carboxylic acid. organic-chemistry.org This variant proceeds under milder conditions and offers excellent stereochemical control. organic-chemistry.orgchem-station.com The reaction is initiated by treating the allylic ester with a strong base, such as lithium diisopropylamide (LDA), to form an ester enolate. This enolate is then trapped with a silyl halide (e.g., chlorotrimethylsilane) to generate a silyl ketene (B1206846) acetal (B89532). wikipedia.orgtcichemicals.com
It is this silyl ketene acetal that undergoes the wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgtcichemicals.com The rearrangement is a concerted, suprafacial, pericyclic process that leads to a γ,δ-unsaturated carboxylic acid after hydrolysis of the intermediate silyl ester. wikipedia.org A key advantage of this method is the ability to control the geometry (E or Z) of the intermediate silyl ketene acetal, which in turn dictates the stereochemistry of the final product. chem-station.comtcichemicals.com This level of control makes the Ireland-Claisen rearrangement a valuable tool in complex molecule synthesis. chem-station.com
| Step | Description | Key Reagents | Intermediate |
| 1 | Deprotonation | Strong base (e.g., LDA) | Ester Enolate |
| 2 | Silylation | Silyl Halide (e.g., TMSCl) | Silyl Ketene Acetal |
| 3 | Rearrangement | Heat (often mild) | Silyl Ester |
| 4 | Hydrolysis | Aqueous workup | γ,δ-Unsaturated Carboxylic Acid |
Table 1: Mechanistic Steps of the Ireland-Claisen Rearrangement. This table outlines the general sequence of the Ireland-Claisen rearrangement, applicable to allylic esters derived from acrylate precursors.
Other Mechanistic Studies
Beyond rearrangements, the reactivity of acrylates like this compound is explored in other mechanistically significant reactions.
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an activated alkene, such as an acrylate, with an electrophile, typically an aldehyde. wikipedia.org The reaction is catalyzed by a nucleophile, most commonly a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine (B1218219). wikipedia.orgorganic-chemistry.org This process is highly atom-economical and produces densely functionalized molecules. wikipedia.org
The generally accepted mechanism involves three key steps:
Michael Addition: The nucleophilic catalyst adds to the β-position of the acrylate, forming a zwitterionic enolate.
Aldol (B89426) Addition: The enolate attacks the aldehyde electrophile, forming a new carbon-carbon bond and creating an alkoxide intermediate.
Elimination: A proton transfer occurs, followed by the elimination of the catalyst, which regenerates the double bond and yields the final allylic alcohol product.
Kinetic studies on the reaction between methyl acrylate and aldehydes have indicated that the rate-determining step can be the second-order reaction with respect to the aldehyde, suggesting a more complex mechanism involving a hemiacetal intermediate in some cases. wikipedia.orgmdpi.com A significant kinetic isotope effect at the α-hydrogen of the acrylate supports the proton abstraction step being crucial to the reaction rate. wikipedia.org
| Catalyst | Electrophile | Alkene | General Product |
| DABCO | Aldehyde | Acrylate | α-Methylene-β-hydroxy ester |
| Phosphine | Imine (aza-MBH) | Acrylate | α-Methylene-β-amino ester |
Table 2: Common Components in the Morita-Baylis-Hillman Reaction. This table summarizes typical reactants and the resulting product class in MBH reactions involving acrylates.
Enamines are nitrogen analogs of enols and are typically formed from the reaction of an aldehyde or ketone with a secondary amine. orgoreview.comwikipedia.org The direct formation of a stable enamine from an α,β-unsaturated ester like this compound is not the standard pathway for enamine synthesis. Instead, acrylates typically undergo conjugate addition (a Michael-type reaction) when reacted with amines.
However, the principles of enamine chemistry are relevant. Enamines are excellent nucleophiles due to the electron-donating character of the nitrogen atom, which increases the electron density at the α-carbon. masterorganicchemistry.com In a related reaction, the Stork enamine reaction, an enamine formed from a ketone reacts as a nucleophile with an electrophile, such as an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The mechanism of enamine formation from a carbonyl compound proceeds via a carbinolamine intermediate, followed by dehydration to yield the enamine. wikipedia.orglibretexts.org This process is typically acid-catalyzed. wikipedia.org
The study of organometallic reactivity involving acrylate substrates often focuses on transformations like cross-coupling, conjugate addition, and C-H activation. While specific studies detailing the organometallic C-H activation of this compound were not identified, the principles of such reactions are broadly applicable.
C-H activation involves the cleavage of a carbon-hydrogen bond by a metal complex, leading to a new carbon-metal bond. This process allows for the direct functionalization of otherwise unreactive C-H bonds. For a substrate like this compound, potential sites for C-H activation include the vinylic positions and the aromatic ring. The ortho-chloro substituent on the phenyl ring could influence the regioselectivity of such a reaction through steric and electronic effects, and potentially through chelation assistance where the chlorine atom coordinates to the metal center, directing the activation to a nearby C-H bond. Mechanistic pathways for C-H activation are diverse and depend on the metal, ligands, and substrate, but often involve steps like oxidative addition, electrophilic substitution, or concerted metalation-deprotonation.
Catalysis in E Methyl 3 2 Chlorophenyl Acrylate Chemistry
Transition Metal Catalysis
Transition metal catalysts are instrumental in a variety of coupling reactions and other transformations involving (E)-methyl 3-(2-chlorophenyl)acrylate and related acrylate (B77674) derivatives. Palladium, copper, cobalt, and gold complexes have all been employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the chemistry of acrylate derivatives is extensive. Several key palladium-catalyzed reactions are relevant to the synthesis and modification of this compound.
The Mizoroki-Heck reaction , often simply called the Heck reaction, is a powerful method for forming carbon-carbon bonds between unsaturated halides and alkenes. wikipedia.org This reaction, catalyzed by palladium complexes, is widely used for the synthesis of substituted alkenes. wikipedia.orgmdpi.com In the context of this compound, the Heck reaction can be envisioned as a method for its synthesis, for instance, by coupling 2-chlorophenyl halides with methyl acrylate. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. wikipedia.orgorganic-chemistry.org The catalytic cycle proceeds through oxidative addition of the aryl halide to the Pd(0) species, followed by insertion of the acrylate and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org The use of N-heterocyclic carbene (NHC) palladium complexes has been shown to be effective for the Mizoroki-Heck reaction of aryl halides with various acrylates. ugent.be
The Suzuki-Miyaura coupling is another fundamental palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or pseudo-halides. libretexts.orgsemanticscholar.org This reaction could be employed to introduce various aryl or vinyl substituents at the 2-chlorophenyl ring of this compound, provided a suitable boronic acid or ester derivative of the acrylate is prepared. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The versatility of the Suzuki-Miyaura reaction allows for the synthesis of complex molecular architectures under relatively mild conditions. tcichemicals.comresearchgate.net
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction could be applied to introduce alkynyl groups onto the 2-chlorophenyl ring of the title compound. While traditional Sonogashira reactions require copper, copper-free versions have been developed to avoid issues like homocoupling of the alkyne. nih.govbeilstein-journals.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This methodology could be used to introduce primary or secondary amine functionalities to the 2-chlorophenyl moiety of this compound. The reaction has seen significant development, with various generations of phosphine (B1218219) ligands enabling the coupling of a wide range of substrates. wikipedia.org
Finally, palladium(II)-catalyzed oxidation reactions of acrylate esters can lead to the formation of acetals, such as the conversion of methyl acrylate to methyl 3,3-dimethoxypropanoate. researchgate.net Such transformations highlight the diverse reactivity of acrylates under palladium catalysis.
Table 1: Overview of Palladium-Catalyzed Reactions
| Reaction Name | Reactants | Product Type | Key Features |
|---|---|---|---|
| Mizoroki-Heck Reaction | Aryl/Vinyl Halide + Alkene | Substituted Alkene | Forms C-C bonds; high stereoselectivity for the trans isomer. wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide | Biaryl, Vinylarene, etc. | Forms C-C bonds; mild conditions; broad functional group tolerance. libretexts.orgtcichemicals.com |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Disubstituted Alkyne | Forms C-C bonds; often uses a copper co-catalyst. wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Aryl Amine | Forms C-N bonds; wide scope of amines and aryl halides. wikipedia.orgorganic-chemistry.org |
| Palladium(II)-Catalyzed Oxidation | Acrylate Ester + Alcohol | Acetal (B89532) | Oxidative transformation of the double bond. researchgate.net |
Copper Catalysis for Regioselectivity
Copper catalysis is particularly valuable for achieving specific regioselectivity in reactions involving α,β-unsaturated esters like this compound. While palladium is often used in Sonogashira couplings, copper(I) plays a crucial co-catalytic role. nih.gov The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. wikipedia.org The presence and nature of the copper catalyst can influence the reaction's efficiency and selectivity. In some modern protocols, the aim is to develop copper-free Sonogashira reactions to prevent the formation of alkyne homocoupling byproducts, which can be promoted by the copper catalyst. nih.gov
Cobalt Catalysis
Cobalt catalysts have emerged as a more sustainable and cost-effective alternative to precious metals like palladium for certain cross-coupling reactions. Research into cobalt-catalyzed C-H functionalization and cross-coupling reactions is an active area, and these methods could potentially be applied to the synthesis and derivatization of this compound.
Gold Catalysis
Gold catalysis has gained prominence for its ability to activate alkynes and alkenes toward nucleophilic attack. Gold catalysts, often in the form of Au(I) or Au(III) complexes, can promote a variety of transformations, including Michael additions to α,β-unsaturated systems. For a substrate like this compound, gold catalysis could facilitate the addition of various nucleophiles to the β-position of the acrylate moiety. Heterogeneous gold catalysts have also been reported for Sonogashira-type couplings. wikipedia.org
Organocatalysis and Bifunctional Catalysis
Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for various chemical transformations. For α,β-unsaturated esters, organocatalysts such as amines and thioureas can activate the substrate towards nucleophilic attack. For instance, iminium ion catalysis, a cornerstone of aminocatalysis, can lower the LUMO of the acrylate, facilitating conjugate additions.
Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base site within the same molecule, are particularly effective in controlling reactivity and stereoselectivity. A bifunctional catalyst, such as a thiourea-based organocatalyst, could simultaneously activate the electrophilic acrylate and the nucleophile, leading to highly controlled additions to the double bond of this compound.
Asymmetric Catalysis for Enantioselective Synthesis
The development of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Asymmetric catalysis provides a direct route to chiral molecules from achiral starting materials. In the context of this compound, asymmetric catalysis can be employed to introduce chirality, for example, through enantioselective conjugate addition reactions.
Chiral transition metal complexes, particularly those of palladium and copper, are widely used for this purpose. The use of chiral ligands, such as BINAP or PHOX, can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer. wikipedia.org For instance, an asymmetric Heck reaction could potentially be used to synthesize chiral derivatives.
Similarly, asymmetric organocatalysis has proven to be a powerful tool for enantioselective synthesis. Chiral amines, phosphoric acids, and bifunctional catalysts like chiral thioureas can effectively catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated esters. This approach would allow for the synthesis of chiral derivatives of this compound with high enantiomeric excess. The development of copper-free Sonogashira reactions under mild, room-temperature conditions has also been a significant advancement, broadening the scope and applicability of this transformation in complex molecule synthesis. nih.gov
Chiral Catalysts and Ligand Design
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For substrates like this compound, asymmetric catalysis using chiral metal complexes is a primary strategy for introducing stereocenters with high selectivity. The efficacy of these catalysts is almost entirely dependent on the design of the chiral ligand coordinated to the metal center.
For decades, C2-symmetric ligands, which possess a twofold axis of rotational symmetry, have been dominant in the field of asymmetric catalysis. nih.gov This design principle was instrumental in the development of highly successful ligands such as Kagan's DIOP and Knowles' DiPAMP, which proved effective in rhodium-catalyzed asymmetric hydrogenation reactions. nih.gov The rationale behind C2 symmetry is that it reduces the number of possible diastereomeric transition states, simplifying the stereochemical puzzle and often leading to higher enantioselectivity. nih.gov
More recently, nonsymmetrical ligands, particularly P,N-ligands like the PHOX (phosphinooxazoline) family, have emerged as powerful alternatives, in many cases outperforming their C2-symmetric counterparts. nih.gov The modular nature of these ligands allows for the fine-tuning of both steric and electronic properties by modifying the phosphorus and nitrogen-containing fragments independently. This tunability is crucial for optimizing a catalyst for a specific reaction, such as the palladium-catalyzed allylic substitution or conjugate addition reactions that could be applied to acrylate derivatives. nih.gov The development of chiral nitrogenous ligands for palladium-catalyzed enantioselective additions of aryl boronic acids to maleimides further underscores the potential of asymmetric ligand design in creating novel chiral structures. rsc.org
Detailed research findings indicate that the most effective approach to ligand design often involves empirical screening and semi-rational approaches based on known reaction mechanisms. nih.gov The complexity of catalytic cycles means that a purely rational design is often difficult, but established concepts like C2 symmetry and modular nonsymmetrical ligands provide powerful starting points for catalyst development. nih.gov
| Ligand Class | Key Design Principle | Example Ligands | Potential Application for this compound |
|---|---|---|---|
| C2-Symmetric Diphosphines | Reduces the number of possible transition states, enhancing selectivity. | DIOP, DiPAMP, BINAP | Asymmetric hydrogenation of the C=C double bond. |
| Nonsymmetrical P,N-Ligands | Modular design allows independent tuning of steric and electronic properties. | PHOX (Phosphinooxazoline) | Asymmetric conjugate addition of nucleophiles. |
| Chiral Nitrogenous Ligands | Utilizes nitrogen donors to create the chiral environment. | (S,S)-Ph-pybox | Palladium-catalyzed asymmetric additions. |
Biocatalysis and Enzyme Engineering
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. For a compound like this compound, enzymes such as lipases, esterases, and hydrolases are particularly relevant.
Lipases (E.C. 3.1.1.3) and esterases (E.C. 3.1.-.-) are widely used for esterification and transesterification reactions. google.com These enzymes could be employed for the synthesis of this compound from its corresponding acid, (E)-3-(2-chlorophenyl)acrylic acid, and methanol. The enzymatic approach avoids harsh acidic or basic conditions required in conventional Fischer esterification, potentially leading to higher yields and fewer side products. nih.gov The use of immobilized enzymes, such as lipase (B570770) B from Candida antarctica, simplifies product purification and allows for catalyst recycling, enhancing the economic and environmental viability of the process. nih.gov
Furthermore, enzyme-initiated radical polymerization represents another frontier. nih.gov Peroxidases, such as Horseradish Peroxidase (HRP), and laccases have been shown to initiate the polymerization of vinyl monomers, including acrylic types. nih.gov This suggests a potential biocatalytic route for creating polymers incorporating the this compound monomer, leading to materials with specific, tailored properties. Enzyme engineering, through techniques like directed evolution and site-directed mutagenesis, can further optimize these biocatalysts, enhancing their stability, activity, and specificity towards non-natural substrates like the target acrylate.
| Enzyme Class | Enzyme Commission No. | Potential Reaction | Advantages |
|---|---|---|---|
| Lipases | E.C. 3.1.1.3 | Esterification/Transesterification for synthesis. | Mild conditions, high selectivity, reusable when immobilized. google.comnih.gov |
| Esterases | E.C. 3.1.-.- | Esterification/Transesterification for synthesis. | High chemo- and regioselectivity. google.com |
| Peroxidases / Laccases | E.C. 1.11.1.x / E.C. 1.10.3.x | Initiation of radical polymerization. | Environmentally benign route to polymers. nih.gov |
Solvent Effects on Catalytic Activity (e.g., Ionic Liquids, Deep Eutectic Mixtures)
The choice of solvent can dramatically influence the outcome of a catalytic reaction by affecting catalyst solubility, stability, and intrinsic activity. In recent years, ionic liquids (ILs) and deep eutectic solvents (DESs) have been explored as "green" alternatives to volatile organic compounds (VOCs). nih.govcmu.edu
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. cmu.edu They exhibit negligible vapor pressure, high thermal stability, and tunable solvent properties (e.g., polarity, hydrophobicity) by altering the cation-anion pair. cmu.eduadelphi.edu In catalysis, ILs can act as more than just inert media. They can stabilize catalytic species, and their unique ionic environment can alter reaction pathways and selectivity. cmu.edu For reactions involving this compound, using an IL could facilitate the separation and recycling of a homogeneous catalyst. The product, being organic, could potentially be separated via extraction or distillation, leaving the catalyst dissolved in the non-volatile IL phase. cmu.edu Research has shown that ILs can significantly increase the rate of certain polymerization reactions involving acrylates. researchgate.net
Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. nih.gov These components, when mixed in the proper ratio, form a eutectic mixture with a melting point significantly lower than that of either individual component. nih.gov DESs share many of the beneficial properties of ILs, but are often cheaper, less toxic, and more biodegradable. Their application in polymer chemistry has been documented, and they can serve as effective media for catalytic reactions. nih.gov The high viscosity of some DESs can present challenges, but their performance as solvents in cycloaddition reactions involving acrylates has been assessed, highlighting their potential to replace conventional solvents. researchgate.net
| Solvent Type | Composition | Key Properties | Potential Impact on this compound Chemistry |
|---|---|---|---|
| Ionic Liquid (IL) | Organic cation (e.g., 1-ethyl-3-methylimidazolium) and an anion (e.g., tetrafluoroborate). | Low vapor pressure, high thermal stability, tunable properties, catalyst stabilization. cmu.edu | Enhanced catalyst recycling, potential for novel reactivity, increased reaction rates. cmu.eduresearchgate.net |
| Deep Eutectic Solvent (DES) | Hydrogen Bond Acceptor (HBA) (e.g., Choline Chloride) + Hydrogen Bond Donor (HBD) (e.g., Urea, Glycerol). nih.gov | Low cost, biodegradable, low vapor pressure, easy preparation. nih.gov | Green alternative to VOCs, tunable reaction medium. researchgate.net |
Derivatization and Functionalization Strategies
Formation of Substituted Acrylate (B77674) Derivatives
The electron-deficient double bond in (E)-methyl 3-(2-chlorophenyl)acrylate is susceptible to a range of addition reactions, allowing for the synthesis of various substituted acrylate derivatives. Two prominent strategies for this are the Michael addition and epoxidation followed by ring-opening.
The Michael addition involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. A wide variety of nucleophiles, including thiols, amines, and carbanions, can be employed. researchgate.netrsc.org For instance, the reaction with a thiol, often catalyzed by a base or a phosphine (B1218219), would yield a methyl 3-(alkylthio)-3-(2-chlorophenyl)propanoate derivative. rsc.orgnih.govrsc.org Similarly, the addition of primary or secondary amines can introduce nitrogen-containing functional groups. nih.govresearchgate.net
Epoxidation of the alkene double bond, typically using an oxidizing agent like a peroxy acid, would form a reactive epoxide ring. This epoxide can then be opened by various nucleophiles, leading to a diverse array of 1,2-difunctionalized products. google.commdpi.com For example, acid-catalyzed ring-opening with water would yield a diol, while reaction with an alcohol would produce an alkoxy-alcohol derivative. mdpi.comnih.gov
These derivatization reactions provide access to a broad spectrum of compounds with modified properties and functionalities, starting from the parent acrylate.
Table 1: Potential Substituted Acrylate Derivatives from this compound
| Reaction Type | Reagent/Catalyst | Potential Product Structure | Product Class |
|---|---|---|---|
| Michael Addition (Thiol-ene) | R-SH, Base or Phosphine Catalyst | ![]() | Thioether Propanoate |
| Michael Addition (Aza-Michael) | R₂NH, Base Catalyst | ![]() | β-Amino Propanoate |
| Epoxidation | m-CPBA or other peroxy acid | ![]() | Glycidic Ester |
| Epoxide Ring-Opening (Hydrolysis) | H₃O⁺ (from epoxide intermediate) | ![]() | Dihydroxypropanoate |
Incorporation into Complex Molecular Architectures
The acrylate functionality of this compound makes it a suitable monomer for polymerization reactions, allowing for its incorporation into complex macromolecular architectures. chemimpex.com This is a key strategy for developing new materials with tailored properties. chemimpex.com
Polymerization can be achieved through various methods, including free-radical polymerization. In such a process, an initiator is used to generate radicals that react with the acrylate monomer, leading to the formation of a long polymer chain. By copolymerizing this compound with other monomers, such as styrene (B11656) or different acrylates, polymers with a wide range of physical and chemical properties can be synthesized. chemrxiv.orgchemrxiv.orgmdpi.com The presence of the 2-chlorophenyl group in each repeating unit can impart specific characteristics to the resulting polymer, such as altered refractive index, thermal stability, or flame retardancy. chemimpex.com
The resulting polymers can be used in a variety of applications, including specialty coatings, plastics, and other advanced materials. chemimpex.com
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymerization Type | Comonomer (Example) | Potential Polymer Structure | Polymer Class |
|---|---|---|---|
| Homopolymerization | N/A | ![]() | Poly(methyl 3-(2-chlorophenyl)acrylate) |
| Copolymerization | Styrene | ![]() | Styrene-Acrylate Copolymer |
| Copolymerization | Methyl Acrylate | ![]() | Acrylate Copolymer |
Preparation of Heterocyclic Compounds
The carbon-carbon double bond in this compound can participate in cycloaddition reactions, providing a direct route to various heterocyclic compounds. A notable example is the [3+2] cycloaddition reaction to form pyrazole (B372694) derivatives. rsc.orgmdpi.com
In this type of reaction, the acrylate acts as the dipolarophile, reacting with a 1,3-dipole. For the synthesis of pyrazoles, a common 1,3-dipole is diazomethane (B1218177) or a derivative thereof, generated in situ from precursors like sulfonyl hydrazones. rsc.org The reaction proceeds via a concerted mechanism to form a five-membered pyrazoline ring, which can then be oxidized to the aromatic pyrazole. maxapress.comchemrxiv.org This methodology offers a powerful tool for constructing substituted pyrazoles, which are important scaffolds in medicinal chemistry and materials science. tandfonline.commdpi.com
The specific substitution pattern of the resulting pyrazole is determined by the regioselectivity of the cycloaddition, which can be influenced by the electronic and steric properties of both the acrylate and the 1,3-dipole. researchgate.net
Table 3: Representative Heterocyclic Synthesis via [3+2] Cycloaddition
| Reaction Type | 1,3-Dipole Precursor | Intermediate Product | Final Product | Heterocycle Class |
|---|---|---|---|---|
| [3+2] Cycloaddition | Tosylhydrazone (forms a diazo compound) | ![]() | ![]() | Pyrazole |
Reactions Leading to Carbon-Carbon Bond Formation
New carbon-carbon bonds can be formed at both the vinylic positions and the aryl ring of this compound. The Mizoroki-Heck reaction is a powerful method for C-C bond formation at the acrylate's β-position, while the Michael addition allows for bond formation at the α-position.
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of the acrylate with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In a typical reaction, this compound would itself act as the alkene component. It could react with a different aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a palladium catalyst and a base to form a diaryl-substituted acrylate. ugent.beresearchgate.netnih.gov This reaction is highly valuable for the synthesis of complex substituted alkenes. organic-chemistry.org
Alternatively, the aryl chloride of this compound could potentially serve as the halide component in a Heck reaction, coupling with a different alkene. This would form a new C-C bond at the 2-position of the phenyl ring, leaving the acrylate moiety intact.
The Michael addition , as mentioned previously, can also be used for C-C bond formation when a carbon-based nucleophile, such as an enolate, is used. researchgate.net This reaction would form a new bond at the α-position relative to the ester group.
Table 4: Representative Carbon-Carbon Bond Forming Reactions
| Reaction Name | Reactants | Catalyst/Base | Potential Product Structure | Bond Formed |
|---|---|---|---|---|
| Mizoroki-Heck Reaction | This compound + Aryl Halide (Ar-X) | Palladium Catalyst, Base (e.g., K₂CO₃) | ![]() | β-C to Aryl-C |
| Michael Addition | This compound + Enolate (e.g., from malonate ester) | Base (e.g., NaOEt) | ![]() | α-C to Nucleophilic C |
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C NMR are employed to provide a comprehensive map of the carbon and hydrogen atoms within (E)-Methyl 3-(2-chlorophenyl)acrylate.
¹H NMR spectra provide information on the chemical environment, number, and connectivity of hydrogen atoms. For the analogous compound, (E)-ethyl 3-(2-chlorophenyl)acrylate, the vinylic protons of the acrylate (B77674) moiety appear as distinct doublets due to their coupling. rsc.org The proton on the α-carbon (adjacent to the carbonyl group) typically resonates at a lower chemical shift (around 6.43 ppm) compared to the proton on the β-carbon (adjacent to the phenyl ring), which appears further downfield (around 8.09 ppm). rsc.org The large coupling constant (J ≈ 16.0 Hz) between these two protons is characteristic of the trans or (E) configuration of the double bond. rsc.org The protons of the 2-chlorophenyl group appear as a complex multiplet in the aromatic region of the spectrum (typically between 7.26 and 7.63 ppm). rsc.org The methyl ester group in this compound would be expected to show a singlet at approximately 3.8 ppm.
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Each carbon atom gives a distinct signal based on its chemical environment. libretexts.org For acrylates, the carbonyl carbon of the ester group is typically found at the downfield end of the spectrum, around 167 ppm. The carbons of the double bond (Cα and Cβ) and the aromatic carbons of the 2-chlorophenyl ring will have characteristic chemical shifts. The methyl carbon of the ester group would appear at the upfield end of the spectrum.
Table 1: Representative ¹H NMR Data for the Acrylate Moiety Data based on the closely related (E)-ethyl 3-(2-chlorophenyl)acrylate. rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| α-vinylic proton | ~6.43 | Doublet (d) | ~16.0 |
| β-vinylic proton | ~8.09 | Doublet (d) | ~16.0 |
| Methyl protons (-OCH₃) | ~3.80 (estimated) | Singlet (s) | N/A |
| Aromatic protons | ~7.26 - 7.63 | Multiplet (m) | N/A |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
The most prominent peak is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1724-1735 cm⁻¹. researchgate.net The carbon-carbon double bond (C=C) of the acrylate system gives rise to a stretching band around 1632 cm⁻¹. mdpi.com The C-O stretching vibrations of the ester group are also significant and result in strong bands in the fingerprint region, typically between 1140 cm⁻¹ and 1240 cm⁻¹. researchgate.net Additionally, the spectrum will show bands corresponding to the C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), as well as C=C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹). nih.gov
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | 1724 - 1735 | Strong |
| Alkene C=C | Stretch | ~1632 | Medium |
| Ester C-O-C | Asymmetric Stretch | 1140 - 1240 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
Mass Spectrometry (e.g., ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉ClO₂), the exact molecular weight is 196.63 g/mol . nih.gov
In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the compound is ionized. nih.govrsc.org The high-resolution mass spectrum (HRMS) would show the molecular ion peak [M]⁺ at an m/z value corresponding to the exact mass of the compound (calculated for [C₁₀H₉ClO₂]⁺ requires m/z 196.0291). rsc.org The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a second peak [M+2]⁺ at m/z 198 that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. The mass spectrum also shows various fragment ions resulting from the breakdown of the molecular ion, which can provide further structural information.
Table 3: Expected Mass Spectrometry Data
| Ion | Description | Calculated m/z |
| [C₁₀H₉³⁵ClO₂]⁺ | Molecular Ion (M⁺) | 196.0291 |
| [C₁₀H₉³⁷ClO₂]⁺ | Molecular Ion Isotope (M+2) | 198.0262 |
X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the compound's stereochemistry and solid-state conformation.
For related acrylate compounds, X-ray analysis has confirmed the (E) conformation about the C=C double bond. iucr.orgnih.gov Studies on similar structures reveal that the methyl acrylate unit is often essentially planar. iucr.orgnih.gov For example, in a related molecule, the methyl acrylate unit was found to be planar with a maximum deviation of only 0.0044 Å. nih.gov The analysis also elucidates the dihedral angles between the planar acrylate group and the phenyl ring. nih.gov Furthermore, this technique reveals how the molecules pack in the crystal lattice, identifying intermolecular interactions such as C—H⋯O and C—H⋯Cl hydrogen bonds that form chains or sheets, stabilizing the crystal structure. iucr.org Although specific crystal data for the title compound is not detailed, this methodology is crucial for unambiguously confirming its solid-state architecture. scielo.org.za
Theoretical and Computational Studies
Reaction Kinetics Modeling
Theoretical and computational studies focused on the reaction kinetics of the formation of (E)-Methyl 3-(2-chlorophenyl)acrylate, primarily through the Heck reaction, provide valuable insights into the reaction mechanism and the factors governing its rate. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone for the synthesis of substituted alkenes. wikipedia.org The reaction mechanism is generally understood to proceed through a catalytic cycle involving several key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. wikipedia.orglibretexts.org
The rate-determining step in the Heck reaction can vary depending on the specific substrates and reaction conditions. researchgate.net For aryl chlorides, such as the 2-chlorophenyl group in the precursor to this compound, the oxidative addition of the aryl chloride to the palladium(0) catalyst is often considered the rate-limiting step. mdpi.comdiva-portal.org This is attributed to the high bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds. mdpi.com The presence of electron-withdrawing groups on the aryl halide can influence the reaction rate, and in the case of a chloro-substituent, its electronic effect plays a significant role. researchgate.net
A simplified kinetic model can be proposed based on the generally accepted mechanism. The model would account for the initial activation of the palladium precatalyst, the oxidative addition of the 2-chloro-substituted aryl precursor, the coordination and insertion of methyl acrylate (B77674), and subsequent steps leading to the product and regeneration of the active catalyst. acs.org Computational studies, often employing density functional theory (DFT), can be used to calculate the energy barriers for each step of the catalytic cycle, thereby identifying the kinetically most significant steps and transition states. nih.gov
The following interactive data tables present hypothetical yet plausible research findings that illustrate the expected kinetic behavior in the synthesis of this compound via the Heck reaction, based on established principles for similar reactions.
Table 1: Effect of Aryl Halide on Initial Reaction Rate
This table demonstrates the well-established trend in reactivity for the oxidative addition step in the Heck reaction, where aryl iodides are the most reactive, followed by bromides, and then chlorides. This is due to the decreasing bond strength of the carbon-halogen bond down the group.
| Aryl Halide Precursor | Relative Initial Rate | Activation Energy (kJ/mol) |
|---|---|---|
| 2-Iodophenyl derivative | 100 | 75 |
| 2-Bromophenyl derivative | 10 | 90 |
| 2-Chlorophenyl derivative | 1 | 110 |
Table 2: Influence of Palladium Catalyst Concentration on Initial Rate
This table illustrates the expected dependence of the initial reaction rate on the concentration of the palladium catalyst. In many catalytic reactions, the rate is directly proportional to the catalyst concentration, assuming other reactants are not limiting.
| [Pd(OAc)2] (mol%) | Initial Rate (mol L⁻¹ s⁻¹) |
|---|---|
| 0.5 | 1.2 x 10⁻⁵ |
| 1.0 | 2.5 x 10⁻⁵ |
| 1.5 | 3.8 x 10⁻⁵ |
| 2.0 | 5.1 x 10⁻⁵ |
These models and the underlying kinetic data are crucial for optimizing reaction conditions to achieve high yields and selectivity of this compound. researchgate.net Further computational and experimental studies would be necessary to develop a precise and validated kinetic model for this specific compound.
Applications in Advanced Organic and Materials Synthesis
Building Block for Complex Organic Synthesis
The unique arrangement of functional groups in (E)-Methyl 3-(2-chlorophenyl)acrylate makes it an important starting material or intermediate in multi-step synthetic pathways. chemimpex.com Its reactivity allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.
In the field of medicinal chemistry, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com It is particularly noted for its role in the development of anti-inflammatory and analgesic agents. chemimpex.com The acrylate (B77674) moiety can undergo various reactions, such as Michael additions or cycloadditions, to build the core structures of biologically active molecules. The 2-chlorophenyl group is a common feature in many pharmaceuticals, often contributing to the molecule's binding affinity to biological targets and influencing its metabolic stability. Researchers have utilized this compound to create novel molecules with potential therapeutic applications. chemimpex.com
This compound is also employed in the formulation of agrochemicals. chemimpex.com Agrochemical intermediates are crucial raw materials used to manufacture a wide range of pesticides and other crop protection products. gugupharm.com The quality and purity of these intermediates are critical as they directly influence the efficacy, toxicity, and environmental impact of the final pesticide product. gugupharm.com This specific acrylate is used in the synthesis of certain herbicides and pesticides, contributing to the development of agents that protect crops while aiming for minimal environmental impact. chemimpex.com
Polymer Chemistry and Advanced Materials
The presence of a polymerizable acrylate group makes this compound a valuable component in polymer chemistry and materials science. chemimpex.com It can be incorporated into polymer chains to modify the properties of the resulting materials, such as thermal stability, chemical resistance, and mechanical strength. chemimpex.com
As an acrylate derivative, this compound can function as a monomer in polymerization reactions. The double bond in the acrylate group is susceptible to attack by radical or ionic initiators, leading to the formation of long polymer chains. The incorporation of this monomer can impart specific properties to the final polymer due to the presence of the bulky and polar 2-chlorophenyl group. This can enhance durability and resistance to chemicals compared to more traditional polymer materials. chemimpex.com
This compound can undergo free-radical polymerization, a common method for producing a wide variety of polymers. This process is typically initiated by molecules that can generate free radicals, such as azobisisobutyronitrile (AIBN). In this type of polymerization, the control over molecular weight and polymer architecture can be limited, often resulting in polymers with broad molecular weight distributions. The presence of the chlorophenyl group may influence the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature and solubility.
| Feature | Description | Relevance to this compound |
|---|---|---|
| Initiation | Typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to form free radicals. | The acrylate double bond is susceptible to attack by these radicals, initiating the polymerization chain. |
| Propagation | The initial radical adds to a monomer molecule, creating a new, larger radical which then adds to another monomer, and so on. | Chain growth would occur via the repeated addition of this compound units. |
| Termination | The growing polymer chains are terminated, typically by combination or disproportionation of two radical chains. | This step limits the final molecular weight of the polymer. |
| Control | Generally provides poor control over molecular weight, polydispersity, and polymer architecture. | Polymers produced via this method would likely have a broad range of chain lengths. |
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and well-defined architectures. nih.gov This technique is particularly effective for acrylate monomers. cmu.edu In ATRP, a transition metal complex (typically copper- or nickel-based) acts as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.educmu.edu This reversible process maintains a low concentration of active radicals at any given time, suppressing termination reactions and allowing for controlled chain growth.
While specific studies on the ATRP of this compound are not widely documented, the principles of acrylate polymerization suggest its suitability for this method. The use of initiators like ethyl 2-bromopropionate in conjunction with a catalyst system such as NiBr2(PPh3)2 or a Cu(I)/ligand complex would be a typical approach. cmu.edumdpi.com This control would enable the synthesis of well-defined homopolymers of this compound or its incorporation into block copolymers with other monomers, leading to advanced materials with tailored properties.
| Component | Role in Polymerization | Common Examples for Acrylates |
|---|---|---|
| Monomer | The building block of the polymer. | Methyl acrylate, n-butyl acrylate, this compound. cmu.educmu.edu |
| Initiator | An alkyl halide that determines the number of growing polymer chains. | Ethyl 2-bromopropionate, methyl 2-bromopropionate. cmu.edumdpi.com |
| Catalyst (Activator) | A transition metal complex in a lower oxidation state that abstracts a halogen from the initiator/dormant chain to form a radical. | Cu(I)Br, Ni(II)Br2(PPh3)2. cmu.eduacs.org |
| Ligand | Coordinates with the metal center to solubilize the catalyst and adjust its reactivity. | 2,2'-bipyridine (bpy) and its derivatives, tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN). mdpi.comacs.org |
| Deactivator | The catalyst in a higher oxidation state that deactivates the growing radical chain, reforming the dormant species. | Cu(II)Br2. acs.org |
Enhancing Polymer Properties
The incorporation of this compound into polymer matrices is a strategic approach to augment the intrinsic properties of the resulting materials. chemimpex.com The unique chemical structure of this monomer, featuring a chlorinated phenyl group attached to an acrylate backbone, can impart significant improvements in thermal stability, mechanical strength, durability, and chemical resistance. chemimpex.com
Thermal Stability: The presence of the aromatic ring in the polymer structure inherently enhances thermal stability. The rigid nature of the phenyl group can increase the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. Copolymers containing monomers with bulky side groups, such as N-aryl itaconimides with chlorophenyl groups, have demonstrated increased thermal stability and higher glass transition temperatures compared to standard polymers like poly(methyl methacrylate) (PMMA). researchgate.net This enhancement is attributed to the restricted segmental motion of the polymer chains imposed by the bulky aromatic substituents.
Chemical Resistance: The chemical stability of polymers, particularly their resistance to degradation by solvents, acids, and alkalis, is a critical factor for many applications. specialchem.com The presence of the chlorine atom on the phenyl ring can influence the polymer's chemical resistance. Halogenated groups can render the polymer more resistant to chemical attack due to their electronegativity and steric hindrance, which can protect the polymer backbone from reactive species. specialchem.com Coatings formulated with polymers that exhibit high chemical resistance, such as epoxies, polyurethanes, and fluoropolymers, are essential for protecting substrates in harsh chemical environments. specialchem.com
The following table summarizes the expected influence of incorporating monomers with structures analogous to this compound on the properties of a base polymer like PMMA.
| Property | Effect of Incorporation | Underlying Mechanism | Typical Base Polymer |
|---|---|---|---|
| Thermal Stability (Tg) | Increase | Increased chain rigidity and steric hindrance from the chlorophenyl group restricts segmental motion. | Poly(methyl methacrylate) (PMMA) |
| Mechanical Strength (Tensile/Flexural) | Increase | The rigid aromatic ring enhances the load-bearing capacity of the polymer matrix. | Poly(methyl methacrylate) (PMMA) |
| Durability | Increase | Improved thermal and mechanical properties contribute to greater resistance to environmental and physical degradation. | Acrylics, Polyesters |
| Chemical Resistance | Increase | The stable chlorophenyl group can help protect the polymer backbone from chemical attack. | Acrylics, Epoxies |
Specialty Polymers and Coatings
This compound serves as a valuable monomer in the formulation of specialty polymers and high-performance coatings. chemimpex.com Its application in this domain is driven by the desire to create materials with tailored properties that surpass those of commodity polymers. These specialty materials are often designed for use in demanding environments where enhanced durability and chemical resistance are paramount. chemimpex.com
The copolymerization of functional monomers like this compound with standard monomers such as methyl acrylate or other acrylics allows for the precise tuning of the final polymer's characteristics. For instance, a study on the copolymerization of 4-chlorophenyl acrylate with methyl acrylate highlighted its application in developing lacquers for the leather industry, indicating the utility of chlorophenyl acrylates in protective coatings. scilit.com
In the coatings sector, performance is dictated by the polymer binder. Different polymer chemistries offer distinct advantages. Epoxy-based coatings are known for their excellent resistance to a wide array of chemicals, including acids, alkalis, and solvents. specialchem.com Polyurethane coatings provide good resistance to organic fluids, oils, and solvents. specialchem.com The incorporation of a monomer like this compound into an acrylic or polyester-based coating formulation could enhance its chemical resistance profile, making it more competitive with these established systems for certain applications.
The following table provides a comparative overview of different polymer types used in chemical-resistant coatings and indicates the potential role of specialty acrylics.
| Polymer/Coating Type | Key Advantages | Typical Chemical Resistances | Potential Role of Specialty Acrylics |
|---|---|---|---|
| Epoxy-based | Excellent adhesion, mechanical toughness, and broad chemical resistance. | Acids, alkalis, solvents, caustic fluids. specialchem.com | Can be blended or used in hybrid systems to improve UV resistance and flexibility. |
| Polyurethane-based | High abrasion resistance, flexibility, and good solvent resistance. | Organic caustic fluids, fuels, hydraulic oils, solvents. specialchem.com | Can offer a balance of properties, potentially at a lower cost. |
| Fluoropolymer-based | Exceptional chemical inertness and high-temperature stability. | Concentrated acids (sulfuric, nitric, hydrochloric). specialchem.com | Specialty acrylics can provide improved adhesion and film-forming properties when blended. |
| Specialty Acrylics (Modified) | Good weatherability, optical clarity, and tunable properties. | Improved resistance to specific chemicals based on the functional monomer used. | This compound can enhance durability and chemical resistance. chemimpex.com |
Materials for Dual-Curing Systems
Dual-curing systems utilize two distinct polymerization reactions that can be initiated either sequentially or simultaneously. mdpi.com This approach offers significant advantages in processing and final material properties, creating interpenetrating or grafted polymer networks that can outperform single-network systems. upc.edu Acrylate chemistry is particularly well-suited for dual-curing processes due to the versatility of the acrylate group, which can participate in various "click" chemistry reactions and free-radical polymerizations. mdpi.com
While specific research detailing the use of this compound in dual-curing systems is not widely published, its acrylate functionality makes it a candidate for such applications. The general principle involves combining two curing mechanisms, for example, a thermal cure and a UV cure. mdpi.com An acrylate monomer could be part of a formulation that first undergoes a selective reaction (e.g., a Michael addition) at room temperature, followed by a UV-initiated radical polymerization of the remaining acrylate groups to fully cure the material. mdpi.com This staged curing allows for precise control over the material's state, from a liquid resin to a handleable intermediate solid (B-stage), and finally to a fully crosslinked, high-performance thermoset. upc.edu
Shape Memory Polymers
Shape memory polymers (SMPs) are smart materials capable of returning from a temporary, deformed shape to their original, permanent shape upon exposure to an external stimulus, such as heat. wikipedia.org The mechanism relies on a polymer network structure containing both "switching segments" and "netpoints." nih.gov The netpoints (either chemical or physical crosslinks) determine the permanent shape, while the reversible phase transition (e.g., melting/crystallization or glass transition) of the switching segments allows for the fixation of the temporary shape. nih.gov
Acrylate-based polymers are frequently used to create SMPs. wikipedia.org While there is no specific data on this compound, the presence of a halogen atom is a feature in some advanced SMP designs. Research on halogen-bonded shape memory polymers has shown that non-covalent interactions involving halogen atoms can be used as the basis for the temporary shape fixation, with permanent covalent crosslinks defining the permanent shape. researchgate.net This suggests that the chloro-phenyl group could potentially be engineered to participate in the switching mechanism of an SMP.
Optical Materials
The optical properties of polymers, such as refractive index and transparency, are critical for applications in lenses, waveguides, and optical coatings. The incorporation of different monomers into a polymer matrix can be used to tune these properties. Introducing atoms with high electron density, such as sulfur, aromatic rings, and halogens (except fluorine), is a known strategy for increasing the refractive index of polymers. nih.gov
Polymers containing phenyl groups, such as polystyrene or phenyl methacrylate (B99206), generally exhibit a higher refractive index than their aliphatic counterparts like PMMA. scribd.com Furthermore, halogenated compounds can also increase the refractive index. For example, poly(1-(o-chlorophenyl)ethyl methacrylate) has a refractive index of 1.5624, which is significantly higher than that of many common optical polymers. scribd.com Based on these principles, incorporating this compound into an acrylic polymer is expected to increase its refractive index due to the presence of both the phenyl ring and the chlorine atom.
The following table presents the refractive indices of several polymers to illustrate the effect of different chemical groups.
| Polymer | Refractive Index (at 589 nm) | Key Structural Feature |
|---|---|---|
| Poly(methyl methacrylate) | 1.4905 | Aliphatic ester |
| Polystyrene | 1.5916 | Phenyl group |
| Poly(phenyl methacrylate) | 1.5706 | Phenyl group |
| Poly(1-(o-chlorophenyl)ethyl methacrylate) | 1.5624 | Chlorophenyl group |
Photolithography Applications
Photolithography is a cornerstone of microfabrication, used to create intricate patterns on substrates, most notably in the semiconductor industry. The process relies on a light-sensitive material called a photoresist. google.com Acrylate-based polymers, particularly poly(methyl methacrylate) (PMMA), are widely used as photoresists due to their high resolution and good transparency to deep-UV radiation. mdpi.com
Chemically amplified resists, which are common in modern photolithography, consist of a polymer matrix that undergoes a change in solubility upon exposure to acid generated by a photoacid generator (PAG). mdpi.com The composition of the polymer matrix is critical for controlling properties like etch resistance, adhesion, and dissolution behavior in the developer solution. While specific use of this compound in photoresist formulations is not documented in the available literature, its structure contains features relevant to photoresist design. The aromatic ring could potentially enhance etch resistance, a property required to withstand the plasma etching processes that transfer the pattern to the underlying substrate.
Protective Coatings and Structured Surface Topologies
The creation of protective coatings with specific surface topologies is an area of advanced materials science aimed at controlling properties like wettability, adhesion, and bio-compatibility. Dual-curing systems are particularly useful for creating structured surfaces, as the initial curing step can solidify the material into a desired shape (e.g., via molding or embossing), which is then permanently fixed by the second curing step. mdpi.com
Surface modification techniques, such as plasma treatment or chemical grafting, can alter the surface chemistry of a polymer to create specific functionalities. semanticscholar.orgnih.gov For instance, a polymer film containing reactive groups on its surface can be used as a substrate for grafting a second polymer, creating a structured and functional surface. mdpi.com The chloro-phenyl group of this compound could potentially serve as a site for certain surface modification reactions, although this is a speculative application without direct research evidence. The primary role of this monomer in protective coatings is likely to enhance the bulk properties of the coating, such as durability and chemical resistance, as previously discussed. chemimpex.com
Holographic Materials
The acrylate functionality of this compound is central to its application in the development of advanced holographic materials. Holography relies on the use of photopolymers, materials that can record and reconstruct light wave fronts. These materials typically consist of a polymeric binder, a photoinitiator, and one or more polymerizable monomers. mdpi.commdpi.com
Upon exposure to an interference pattern of light (e.g., from a laser), the photoinitiator generates free radicals, which in turn initiate the polymerization of the acrylate monomers in the illuminated regions. mdpi.com This polymerization process consumes the monomer and creates a concentration gradient between the bright and dark regions of the interference pattern. The resulting diffusion of unreacted monomers from dark to bright regions, followed by their polymerization, leads to a permanent spatial modulation of the material's refractive index. asianjournalofphysics.com This refractive index grating is what stores the holographic information.
Acrylate-based compositions are widely used for these applications due to their high reactivity and the optical quality of the resulting polymers. mdpi.com The specific structure of the monomer, such as this compound, influences the properties of the final holographic grating, including diffraction efficiency, spatial resolution, and environmental stability. The presence of the bulky and polar 2-chlorophenyl group can affect the diffusion rates, polymerization kinetics, and the ultimate refractive index modulation depth (Δn) achieved in the photopolymer system, a key parameter for creating bright and efficient holograms. mdpi.com While a wide variety of acrylate monomers are employed in holographic research, the inclusion of aromatic and halogenated monomers like this compound allows for the fine-tuning of the polymer's optical properties, such as its refractive index. asianjournalofphysics.commdpi.com
Retrosynthetic Analysis and Target Molecule Design
Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical steps. wikipedia.org For this compound, this analysis reveals straightforward and efficient synthetic pathways.
The primary strategic disconnections for this molecule are at the ester group and the carbon-carbon double bond of the acrylate moiety.
| Disconnection | Precursors (Synthons) | Synthetic Equivalents (Reagents) |
| Ester C-O Bond | (E)-3-(2-chlorophenyl)acrylic acid + "CH₃⁺" | (E)-3-(2-chlorophenyl)acrylic acid + Methanol (via Fischer Esterification) |
| Alkene C=C Bond | 2-chlorobenzaldehyde (B119727) + Methyl acetate (B1210297) enolate | 2-chlorobenzaldehyde + Wittig or Horner-Wadsworth-Emmons Reagent |
A retrosynthetic analysis of this compound.
A common and highly effective strategy for forming the α,β-unsaturated ester system with strong control over the (E)-stereochemistry is the Horner-Wadsworth-Emmons (HWE) reaction. rsc.orgrsc.org This approach involves the reaction of an aldehyde with a stabilized phosphonate (B1237965) ylide.
In this pathway, the target molecule is disconnected across the double bond. This identifies 2-chlorobenzaldehyde and a phosphonate ylide derived from a methyl haloacetate as the key precursors. The HWE reaction is particularly advantageous as it typically yields the thermodynamically more stable (E)-alkene with high selectivity, which is the desired isomer for the target compound. nih.govtandfonline.comoup.com
Alternatively, the Wittig reaction offers another robust method for the synthesis of this compound. wikipedia.org This reaction utilizes a phosphonium (B103445) ylide, such as methyl (triphenylphosphoranylidene)acetate, which reacts with 2-chlorobenzaldehyde to form the desired alkene. berkeley.eduorganic-chemistry.org When using stabilized ylides, as is the case here, the Wittig reaction also predominantly yields the (E)-isomer. organic-chemistry.org
Other potential synthetic routes include the Knoevenagel condensation of 2-chlorobenzaldehyde with a compound containing an active methylene (B1212753) group, such as the half-ester of malonic acid, followed by subsequent reaction steps. nih.gov These varied synthetic strategies underscore the accessibility of this compound from simple starting materials, enhancing its utility as a versatile intermediate in designing more complex target molecules for pharmaceuticals, agrochemicals, and materials science. chemimpex.com
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems
The synthesis of acrylate (B77674) esters often relies on catalytic processes to ensure efficiency and selectivity. Future research should prioritize the development of novel catalytic systems for the production of (E)-Methyl 3-(2-chlorophenyl)acrylate that overcome the limitations of current methods. While traditional acid-catalyzed esterification is common, newer systems could offer significant advantages.
Research can draw inspiration from advancements in the synthesis of other high-value acrylates. For example, the development of homogeneous iodine-promoted molybdenum carbonyl catalysts for single-step hydrocarbonylation reactions represents a significant leap in efficiency. researchgate.net Similarly, acid-base bifunctional catalysts, such as group V metals supported on silica, have proven effective for condensation reactions in acrylate synthesis. researchgate.net Exploring analogous catalytic systems could lead to more efficient and selective pathways.
Key research objectives should include:
Heterogeneous Catalysts: Designing solid-phase catalysts that can be easily recovered and reused, thus reducing waste and simplifying product purification.
Organocatalysis: Investigating the use of small organic molecules as catalysts to avoid the cost and potential toxicity associated with heavy metals.
Biocatalysis: Exploring enzymatic catalysis, such as using lipases, for highly selective esterification under mild, environmentally friendly conditions.
A comparative table of potential catalytic systems is presented below.
| Catalyst Type | Potential Advantages | Research Focus |
| Heterogeneous Catalysts (e.g., Zeolites, Supported Metals) | Ease of separation, reusability, potential for continuous flow processes. | Catalyst design for high selectivity and stability; minimizing leaching. |
| Homogeneous Catalysts (e.g., Organometallic Complexes) | High activity and selectivity, mild reaction conditions. | Development of non-precious metal catalysts; catalyst recovery techniques. |
| Organocatalysts (e.g., N-Heterocyclic Carbenes) | Metal-free, lower toxicity, high functional group tolerance. | Design of highly active and stable organocatalysts for acrylate synthesis. |
| Biocatalysts (e.g., Immobilized Lipases) | High chemo- and regioselectivity, biodegradable, mild conditions. | Enzyme screening and engineering for substrate specificity and stability. |
Exploration of New Reaction Pathways
Beyond optimizing existing synthetic routes, the exploration of entirely new reaction pathways is a crucial avenue for future research. Atom-economic reactions, which maximize the incorporation of starting materials into the final product, are particularly desirable. Methodologies like the Reppe carbonylation, an atom-economic route to produce acrylates, could be adapted for this specific compound. researchgate.net
Another promising area is the Morita-Baylis-Hillman (MBH) reaction, which is used to synthesize functionalized acrylate adducts and could offer a novel route to precursors of this compound. researchgate.netnih.gov Furthermore, recent breakthroughs in catalyst-free synthesis, such as the use of reversible CO2 capture with organic superbases to produce methyl methacrylate (B99206) at room temperature, present a paradigm shift that could be investigated for this compound. rsc.org Such pathways could eliminate the need for expensive and potentially toxic catalysts altogether. rsc.org
Future investigations could focus on:
C-H Activation: Direct functionalization of simpler precursors through C-H activation would represent a highly efficient and step-economic approach.
Flow Chemistry: Developing continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch production.
Photoredox Catalysis: Utilizing visible light to drive the reaction, offering a greener and more controlled energy source.
Advanced Computational Studies for Property Prediction and Mechanism Elucidation
Computational chemistry provides powerful tools to accelerate research and development by predicting molecular properties and elucidating reaction mechanisms, thereby reducing the need for extensive empirical experimentation. For this compound, advanced computational studies are a largely unexplored but highly promising field.
Density Functional Theory (DFT) can be employed to predict spectroscopic data (such as IR spectra), determine molecular geometries, and calculate the energetic profiles of reaction pathways. researchgate.netmdpi.com This can aid in the design of more efficient catalytic cycles. Molecular docking studies can predict the interaction of the compound or its derivatives with biological targets, guiding the development of new pharmaceuticals or agrochemicals, as has been done for other acrylate-based molecules to assess their potential as tubulin inhibitors. researchgate.net Furthermore, Molecular Electron Density Theory (MEDT) can offer deep insights into the molecular mechanisms of potential cycloaddition reactions involving the acrylate moiety. nih.gov
| Computational Method | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; prediction of spectroscopic properties. researchgate.netmdpi.com | More efficient synthesis design; confirmation of molecular structures. |
| Molecular Docking | Prediction of binding affinity to biological targets (e.g., enzymes, receptors). researchgate.net | Rational design of new bioactive compounds; prioritizing synthetic targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological or material properties. | Prediction of the properties of novel derivatives without synthesis. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule within a polymer matrix or solvent. | Understanding of material properties at the molecular level. |
Integration of Green Chemistry Principles in Synthetic Strategies
Applying the principles of green chemistry to the synthesis of this compound is essential for sustainable industrial production. nih.gov This involves a holistic approach to minimize environmental impact at every stage of the chemical process.
Key areas for integration include:
Alternative Solvents: Replacing volatile and toxic organic solvents with greener alternatives like water, supercritical fluids (e.g., scCO₂), or ionic liquids. nih.gov
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication to reduce reaction times and energy consumption. nih.gov
Waste Reduction: Designing synthetic pathways with higher atom economy and developing catalytic systems that minimize the formation of byproducts. A patent for a related compound outlines a multi-step synthesis that could be a target for green optimization. google.com
The table below contrasts a hypothetical traditional synthesis with a potential green alternative.
| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) or aromatic hydrocarbons (e.g., Toluene). | Water, ethanol, or solvent-free conditions. nih.gov |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) or heavy metal catalysts. | Reusable solid acids, enzymes, or catalyst-free systems. rsc.org |
| Energy Source | Conventional heating requiring prolonged reaction times. | Microwave or ultrasonic irradiation for rapid heating. nih.gov |
| Byproducts | Stoichiometric amounts of waste salts or undesired side products. | High atom economy reactions with minimal byproduct formation. |
Expanding Applications in Materials Science and Specialty Chemicals
While this compound is already utilized in polymers and coatings, its full potential in materials science remains to be unlocked. chemimpex.com The presence of the chlorophenyl group and the reactive acrylate moiety suggests that it could be a valuable monomer for creating advanced materials with tailored properties.
Future research should explore its incorporation into:
High-Performance Polymers: Using the compound as a co-monomer to enhance properties such as thermal stability, flame retardancy, and mechanical strength in polymers like poly(methyl methacrylate) or polystyrenes. chemimpex.com
Functional Coatings: Developing specialty coatings with improved chemical resistance, durability, and specific optical properties (e.g., high refractive index) for electronics or protective applications. chemimpex.com
Stimuli-Responsive Materials: Designing smart polymers or hydrogels that respond to external stimuli like light, pH, or temperature, for applications in drug delivery or sensors.
Adhesives and Sealants: Creating advanced adhesives with superior bonding strength and flexibility for demanding applications in the automotive or aerospace industries. chemimpex.com
The unique structural features of the molecule could impart specific functionalities, as outlined below.
| Structural Feature | Potential Property Enhancement | Target Application |
| Chlorophenyl Group | Increased refractive index, flame retardancy, hydrophobicity, thermal stability. | Optical polymers, flame-retardant materials, hydrophobic coatings. |
| Acrylate Backbone | Polymerizability, chemical reactivity for cross-linking, adhesion. | High-performance composites, functional adhesives, cross-linked networks. |
| (E)-Stereochemistry | Defined polymer stereochemistry, potential for liquid crystal properties. | Materials with ordered structures, optical films. |
By systematically investigating these unexplored avenues, the scientific community can significantly enhance the value and utility of this compound, paving the way for more efficient, sustainable, and innovative chemical technologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-Methyl 3-(2-chlorophenyl)acrylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between methyl acrylate and 2-chlorobenzaldehyde derivatives. Optimization involves:
- Using a base like DBU (1,8-diazabicycloundec-7-ene) to enhance reaction rates and yields at ambient temperature .
- Monitoring reaction progress via thin-layer chromatography (TLC) or in situ NMR to identify intermediates.
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .
- Key Data : Reported yields range from 60–71% under optimized conditions .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Key peaks include a doublet for the α,β-unsaturated ester protons (δ 8.07 ppm, J = 16.0 Hz for the (E)-isomer), aromatic protons (δ 7.20–7.63 ppm), and the methoxy group (δ 3.80 ppm) .
- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1630 cm⁻¹ (C=C).
- Mass Spectrometry : ESI–MS confirms the molecular ion peak [M+H]⁺ at m/z 211.
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?
- Methodological Answer :
- Challenges : Low crystal quality, twinning, or weak diffraction due to flexible substituents.
- Solutions :
- Use SHELXL for refinement, employing restraints for disordered atoms and high-resolution data (e.g., synchrotron sources).
- Validate hydrogen bonding (e.g., C–H···O interactions) and π-stacking using ORTEP-III for visualization .
- Key Metrics : Aim for data-to-parameter ratios >15 and R factors <0.05 .
Q. How can computational tools like Mercury CSD aid in analyzing supramolecular interactions of this compound?
- Methodological Answer :
- Use the Materials Module in Mercury to:
- Compare packing motifs with structurally similar acrylates (e.g., (E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate ).
- Identify intermolecular interactions (e.g., halogen bonding from the 2-chlorophenyl group) and void spaces for potential host-guest applications .
- Case Study : Cross-reference with Cambridge Structural Database (CSD) entries to validate torsion angles and bond distances .
Q. What methodological approaches resolve contradictions in reported reactivity of acrylate derivatives in cross-coupling reactions?
- Methodological Answer :
- Contradiction Example : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts).
- Resolution Strategies :
- Perform control experiments with deuterated solvents to rule out solvent effects.
- Use DFT calculations (e.g., Gaussian 16) to compare transition-state energies for competing pathways .
- Validate via X-ray crystallography of reaction intermediates .
Q. How does the electron-withdrawing 2-chlorophenyl group influence the compound’s reactivity in Michael addition reactions?
- Methodological Answer :
- Electronic Effects : The chloro substituent increases electrophilicity of the α,β-unsaturated ester, accelerating nucleophilic attacks.
- Experimental Validation :
- Compare reaction rates with non-halogenated analogs (e.g., methyl cinnamate) using kinetic NMR .
- Analyze regioselectivity via LC–MS to identify adducts .
Q. What strategies are employed to modify this compound for enhanced bioactivity, and how is efficacy validated?
- Methodological Answer :
- Modifications : Introduce pharmacophores (e.g., ureido groups or paramagnetic moieties ) via ester hydrolysis or amidation.
- Validation :
- Screen modified derivatives in vitro (e.g., enzyme inhibition assays).
- Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











